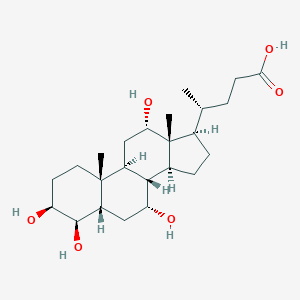
Monoammonium L-glutamate monohydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monoammonium L-glutamate monohydrate is a chemical compound that is widely used in scientific research. It is an amino acid that is commonly found in proteins and is involved in many biochemical processes in the body. This compound has been shown to have a variety of scientific research applications, including as a research tool for studying the mechanisms of action of various drugs and as a substrate for enzyme assays. In
Wirkmechanismus
Monoammonium L-glutamate monohydrate acts as an agonist for glutamate receptors. Glutamate receptors are a class of ionotropic receptors that are involved in the transmission of signals between neurons. This compound binds to the glutamate receptor and activates it, leading to the influx of ions into the neuron. This influx of ions leads to the depolarization of the neuron and the generation of an action potential.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It is involved in the synthesis of proteins and is a precursor to the neurotransmitter glutamate. It is also involved in the metabolism of nitrogen in the body. This compound has been shown to have neuroprotective effects and may play a role in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Monoammonium L-glutamate monohydrate in lab experiments is its availability. It is a widely used research tool and is readily available from many chemical suppliers. Another advantage of using this compound is its stability. It is a stable compound and can be stored for long periods of time without degradation. One of the limitations of using this compound in lab experiments is its solubility. It is only moderately soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many future directions for research on Monoammonium L-glutamate monohydrate. One area of research is the study of its effects on neuronal function. This compound has been shown to have neuroprotective effects, and further research could lead to the development of new treatments for neurodegenerative diseases. Another area of research is the study of its effects on metabolism. This compound is involved in the metabolism of nitrogen in the body, and further research could lead to a better understanding of its role in metabolism.
Synthesemethoden
Monoammonium L-glutamate monohydrate is synthesized by reacting L-glutamic acid with ammonium hydroxide. The reaction produces this compound and water. The reaction is carried out in a solvent, such as water or ethanol, and is typically catalyzed by a mineral acid or a base.
Wissenschaftliche Forschungsanwendungen
Monoammonium L-glutamate monohydrate is widely used in scientific research as a research tool. It is used as a substrate for enzyme assays and as a standard for amino acid analysis. It is also used as a research tool for studying the mechanisms of action of various drugs. This compound is used as a substrate for the study of glutamate transporters and glutamate receptors. It is also used in the study of the effects of glutamate on neuronal function.
Eigenschaften
CAS-Nummer |
139883-82-2 |
|---|---|
Molekularformel |
C5H12N2O4· H2O C5H14N2O5 |
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
azanium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate |
InChI |
InChI=1S/C5H9NO4.H3N.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H3;1H2/t3-;;/m0../s1 |
InChI-Schlüssel |
ZMCBEVWKPOJRPQ-QTNFYWBSSA-N |
Isomerische SMILES |
C(CC(=O)[O-])[C@@H](C(=O)O)N.[NH4+].O |
SMILES |
C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O |
Kanonische SMILES |
C(CC(=O)[O-])C(C(=O)O)N.[NH4+].O |
Physikalische Beschreibung |
White, practically odourless crystals or crystalline powde |
Löslichkeit |
Freely soluble in water; practically insoluble in ethanol or ethe |
Synonyme |
Monoammonium L-glutamate monohydrate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,5-dimethoxy-N-[(4-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238449.png)
![[5-(2,3-Dimethylbutanoyloxy)-13-dodecanoyloxy-6,7-dihydroxy-3,12,12,15-tetramethyl-16-oxo-4-oxapentacyclo[8.5.1.01,6.03,5.011,13]hexadec-8-en-8-yl]methyl hexadecanoate](/img/structure/B238457.png)

![4-({[(3-Ethoxybenzoyl)amino]carbothioyl}amino)benzoic acid](/img/structure/B238463.png)

![4-tert-butyl-N-{[3-(propanoylamino)phenyl]carbamothioyl}benzamide](/img/structure/B238471.png)
![N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B238476.png)
![N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide](/img/structure/B238479.png)
![N-[(2-hydroxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B238483.png)




![2,4-dichloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B238506.png)